molecular formula C18H23N5O2S2 B6575599 Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- CAS No. 1105198-53-5

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-

Cat. No.: B6575599
CAS No.: 1105198-53-5
M. Wt: 405.5 g/mol
InChI Key: JACSCWZTLXGINQ-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- is a complex organic compound that features a morpholine ring, a phenyl-substituted piperazine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Piperazine Ring: The phenyl-substituted piperazine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a phenylpiperazine derivative.

    Formation of the Morpholine Ring: The morpholine ring is then attached via a condensation reaction with an appropriate ketone, forming the final ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted morpholine or piperazine derivatives.

Scientific Research Applications

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperazine and morpholine rings can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-
  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-oxadiazol-2-yl]thio]-
  • Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-triazol-2-yl]thio]-

Uniqueness

The uniqueness of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- lies in its combination of the morpholine, piperazine, and thiadiazole rings. This specific arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a morpholine ring and a thiadiazole moiety linked to a piperazine derivative. Its chemical formula is C16H23N3O2SC_{16}H_{23}N_3O_2S with a molecular weight of approximately 335.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to Ethanone. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited weak to moderate anticancer activity, with some derivatives achieving significant inhibition of cell viability at higher concentrations (100 µM) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Remarks
SCT-4MCF-740.30 ± 2High activity observed
SCT-5MDA-MB-23133.86 ± 2Moderate activity observed
SCT-1MCF-770% inhibition at 100 µMWeak activity

The mechanism by which thiadiazole derivatives exert their anticancer effects appears to involve the induction of apoptosis through caspase activation. In silico studies suggested that these compounds could interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the thiadiazole ring significantly influence biological activity. For example, substituents such as methoxy groups on the phenyl ring have been shown to enhance cytotoxic effects against cancer cells .

Table 2: Summary of Structure-Activity Relationships

Substituent PositionTypeActivity Level
5-positionMethoxyHigh
2-positionTrifluoromethylModerate
Directly attachedAmino groupLow

Case Studies

In a notable case study involving the compound's analogs, researchers demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo models. For instance, compounds with specific phenyl substituents showed IC50 values as low as 0.28μM0.28\mu M against breast cancer cell lines . Additionally, docking studies indicated strong binding affinities to tubulin, suggesting a potential mechanism involving disruption of mitotic spindle formation .

Properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c24-16(22-10-12-25-13-11-22)14-26-18-20-19-17(27-18)23-8-6-21(7-9-23)15-4-2-1-3-5-15/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSCWZTLXGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129363
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105198-53-5
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105198-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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